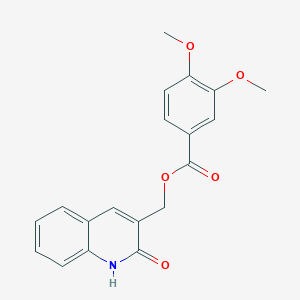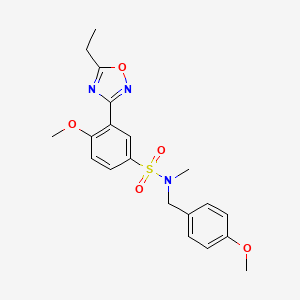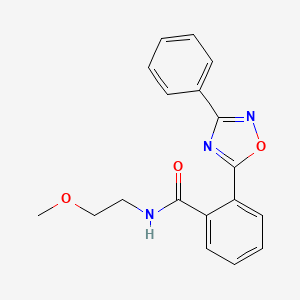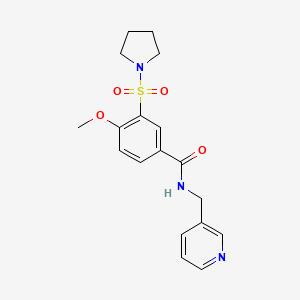![molecular formula C18H17F3N2O3S B7699474 1-methanesulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7699474.png)
1-methanesulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methanesulfonyl group, a trifluoromethyl group, and a carboxamide group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly as a selective inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects by reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-2-methyl-N-phenyl-2,3-dihydro-1H-indole-5-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity.
1-methanesulfonyl-2-methyl-N-[4-(methyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical properties.
Uniqueness
1-methanesulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Properties
IUPAC Name |
2-methyl-1-methylsulfonyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-11-9-13-10-12(3-8-16(13)23(11)27(2,25)26)17(24)22-15-6-4-14(5-7-15)18(19,20)21/h3-8,10-11H,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFHKXIHKFEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)



![2-ethoxy-6-(3-methoxyphenyl)-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B7699433.png)

![2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B7699445.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B7699446.png)
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
![2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide](/img/structure/B7699455.png)
![2-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7699460.png)


